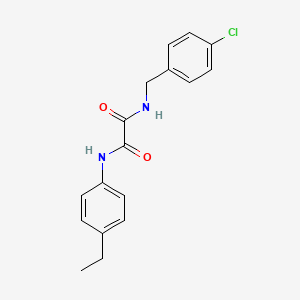![molecular formula C16H24N2O3S B4980930 N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide](/img/structure/B4980930.png)
N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopentyl group, a dimethylphenyl group, and a sulfonyl-methylamino group attached to an acetamide backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of 2,5-dimethylphenylamine, which is then reacted with cyclopentanone to form N-cyclopentyl-2,5-dimethylphenylamine.
Sulfonylation: The intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Acetamide Formation: Finally, the sulfonylated intermediate is reacted with chloroacetamide in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclopentyl-2-[(2,5-dimethylphenyl)amino]acetamide
- N-cyclopentyl-2-(methylamino)acetamide
- N-cyclopentyl-2-(4-methoxyphenyl)acetamide
Uniqueness
N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide is unique due to the presence of the sulfonyl-methylamino group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-8-9-13(2)15(10-12)22(20,21)18(3)11-16(19)17-14-6-4-5-7-14/h8-10,14H,4-7,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWVSMUPSDTKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(1-pyrenylmethyl)-3-piperidinyl]methanol](/img/structure/B4980850.png)
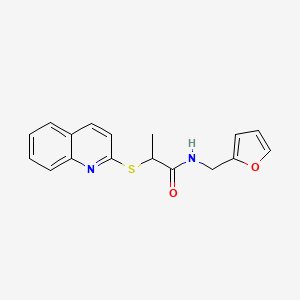
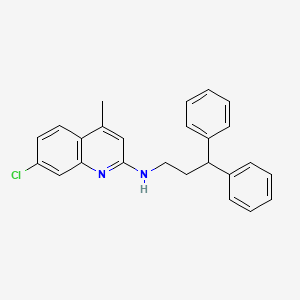
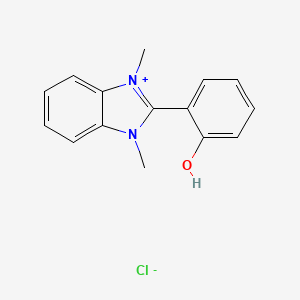
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-pyridinylthio)acetamide trifluoroacetate](/img/structure/B4980862.png)
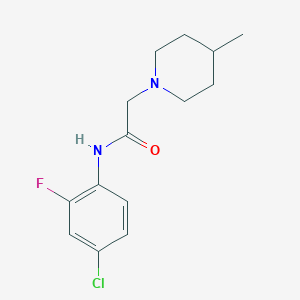
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B4980868.png)
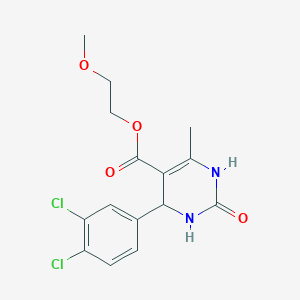
![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-hydroxybenzohydrazide](/img/structure/B4980882.png)
![N-(3-acetylphenyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B4980898.png)
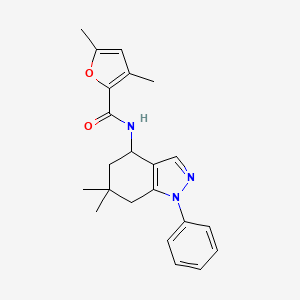
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B4980906.png)
![(5E)-2-amino-5-[(3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B4980921.png)
